1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
Overview
Description
1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methoxy-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is utilized in several research areas:
Biology and Medicine: It is used in the design and synthesis of potential pharmaceutical agents, including inhibitors of enzymes like aldose reductase, which are studied for the treatment of chronic diabetic complications.
Industry: The compound is employed in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene in biological systems involves its interaction with specific molecular targets. For example, as an inhibitor of aldose reductase, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, a process implicated in diabetic complications . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene
Comparison: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in chemical reactions .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHKWHVDJFQNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594135 | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-15-2 | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.